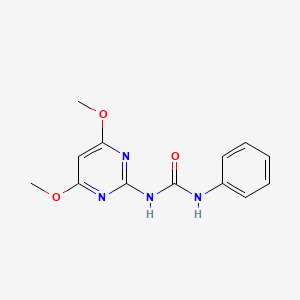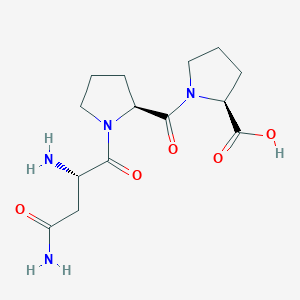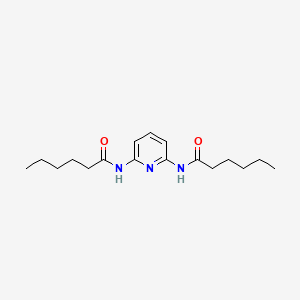
N,N'-(Pyridine-2,6-diyl)dihexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Pyridine-2,6-diyl)dihexanamide is a chemical compound that features a pyridine ring substituted at the 2 and 6 positions with hexanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Pyridine-2,6-diyl)dihexanamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-(Pyridine-2,6-diyl)dihexanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Pyridine-2,6-diyl)dihexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide groups to amines.
Substitution: Substituted amide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(Pyridine-2,6-diyl)dihexanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-(Pyridine-2,6-diyl)dihexanamide involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure enables it to participate in multiple pathways, influencing biological processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Pyridine-2,6-diyl)diacetamide: Similar structure but with acetamide groups instead of hexanamide groups.
N,N’-(Pyridine-2,6-diyl)bis(thiourea): Contains thiourea groups instead of hexanamide groups.
Uniqueness
N,N’-(Pyridine-2,6-diyl)dihexanamide is unique due to its longer alkyl chain (hexanamide) compared to similar compounds like N,N’-(Pyridine-2,6-diyl)diacetamide. This longer chain can influence the compound’s solubility, hydrophobicity, and overall interaction with biological targets, making it suitable for specific applications where longer alkyl chains are advantageous .
Eigenschaften
CAS-Nummer |
160413-35-4 |
|---|---|
Molekularformel |
C17H27N3O2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-[6-(hexanoylamino)pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C17H27N3O2/c1-3-5-7-12-16(21)19-14-10-9-11-15(18-14)20-17(22)13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3,(H2,18,19,20,21,22) |
InChI-Schlüssel |
KZLZXLOUYLCQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


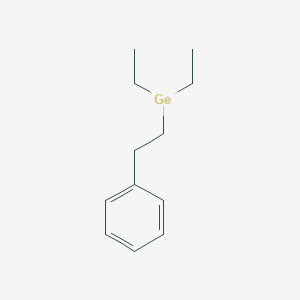

![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
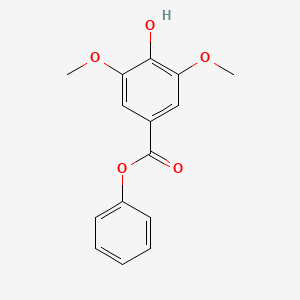
![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)

![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)

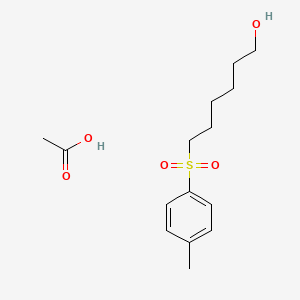

![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)
